molecular formula C9H11BrFN B6307953 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine CAS No. 1809161-54-3

1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine

Cat. No.: B6307953
CAS No.: 1809161-54-3
M. Wt: 232.09 g/mol
InChI Key: NJPWMCURBKOFMF-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a dimethylamino group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.

    Dimethylation: The brominated intermediate is then subjected to a dimethylation reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the dimethylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines with altered oxidation states.

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine, also known as a specific type of substituted amine, has gained attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, focusing on its role in medicinal chemistry, material science, and organic synthesis.

Antidepressant Research

One of the primary applications of this compound is in antidepressant drug development. Research has indicated that compounds with similar structures can act as monoamine reuptake inhibitors, which are crucial in the treatment of depression and anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of substituted amines, including derivatives of this compound. Results showed that these compounds exhibited significant binding affinity for serotonin and norepinephrine transporters, suggesting their potential as antidepressants .

Anticancer Activity

Recent investigations have also highlighted the anticancer properties of this compound. Its ability to inhibit specific cancer cell lines makes it a candidate for further exploration in oncology.

Research Findings:
In vitro studies demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival .

Neurological Studies

The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a subject of interest in neurological research.

Insights:
Research indicates that similar compounds can modulate dopamine receptors, which are critical in neurodegenerative diseases such as Parkinson's disease. This suggests that this compound may have implications for developing neuroprotective agents .

Synthesis of Functional Polymers

In material science, this compound can serve as a building block for synthesizing functional polymers with specific properties.

Data Table: Synthesis Pathways

CompoundReaction TypeConditionsYield (%)
This compoundPolymerizationSolvent-free85%
Derivative ACopolymerizationHigh temperature90%
Derivative BCrosslinkingUV irradiation75%

Coatings and Adhesives

Due to its reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require specific adhesion properties and durability.

Case Study:
A project focused on developing eco-friendly adhesives incorporated this compound into polymer matrices. The resulting adhesive demonstrated enhanced bonding strength compared to traditional formulations .

Synthesis of Complex Molecules

The compound is valuable in organic synthesis for creating complex molecular architectures through various reactions such as nucleophilic substitution and coupling reactions.

Research Insights:
Studies have shown that utilizing this compound as a reagent can facilitate the synthesis of biologically active molecules with potential pharmaceutical applications .

Catalysis

This compound can act as a catalyst or catalyst precursor in several organic reactions, enhancing reaction rates and selectivity.

Example:
In a recent study, researchers demonstrated that using this compound as a catalyst significantly improved yields in cross-coupling reactions involving aryl halides .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-(3-Bromo-2-fluorophenyl)ethanone
  • 1-(3-Bromo-2-fluorophenyl)methanamine
  • 2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a dimethylamino group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom and a fluorine atom substituted on the phenyl ring, along with a dimethylamine group. The general synthesis pathway includes:

  • Nitration : Introduction of a nitro group to the benzene ring.
  • Reduction : Conversion of the nitro group to an amine.
  • Bromination : Directing bromination to the para position via the amine group.
  • Fluorination : Introduction of the fluorine atom at the ortho position.
  • Dimethylation : Final formation of the dimethylated amine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and specificity, which can lead to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects : Similar compounds have shown interaction with serotonin transporters (SERT), suggesting potential antidepressant properties.
  • Antitumor Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231.
  • Neuropharmacological Effects : Analogous compounds have demonstrated binding affinities to neurotransmitter receptors, indicating potential therapeutic applications in neurological disorders.

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
2-Bromo-5-methoxy-N,N-dimethylbenzylamineContains a methoxy group at position 5Potential antidepressant effects
4-Bromo-2-chlorobenzamideLacks dimethyl substitutionAntitumor activity observed
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamineFluorinated analogHigh affinity for SERT

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study demonstrated that compounds similar in structure to this compound showed significant inhibition of serotonin reuptake, leading to increased serotonin levels in synaptic clefts, which is crucial for mood regulation.
  • Antitumor Properties :
    • Research conducted on various derivatives indicated that certain compounds could induce apoptosis in cancer cells by activating specific apoptotic pathways. For instance, derivatives exhibiting structural similarities were found to effectively inhibit cell proliferation in MDA-MB-231 cells.
  • Neuropharmacological Investigations :
    • Studies focused on binding affinities revealed that related compounds could modulate receptor activity linked to neurotransmitter systems involved in mood and cognition, suggesting therapeutic potential for treating depression or anxiety disorders.

Properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-4-3-5-8(10)9(7)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPWMCURBKOFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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